Methyl 6-aminospiro[3.3]heptane-2-carboxylate Methyl 6-aminospiro[3.3]heptane-2-carboxylate
Brand Name: Vulcanchem
CAS No.: 1808253-04-4
VCID: VC8249003
InChI: InChI=1S/C9H15NO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5,10H2,1H3
SMILES: COC(=O)C1CC2(C1)CC(C2)N
Molecular Formula: C9H15NO2
Molecular Weight: 169.22

Methyl 6-aminospiro[3.3]heptane-2-carboxylate

CAS No.: 1808253-04-4

Cat. No.: VC8249003

Molecular Formula: C9H15NO2

Molecular Weight: 169.22

* For research use only. Not for human or veterinary use.

Methyl 6-aminospiro[3.3]heptane-2-carboxylate - 1808253-04-4

Specification

CAS No. 1808253-04-4
Molecular Formula C9H15NO2
Molecular Weight 169.22
IUPAC Name methyl 2-aminospiro[3.3]heptane-6-carboxylate
Standard InChI InChI=1S/C9H15NO2/c1-12-8(11)6-2-9(3-6)4-7(10)5-9/h6-7H,2-5,10H2,1H3
Standard InChI Key JBPHEHKXYOVGBC-UHFFFAOYSA-N
SMILES COC(=O)C1CC2(C1)CC(C2)N
Canonical SMILES COC(=O)C1CC2(C1)CC(C2)N

Introduction

Structural Characteristics and Molecular Identity

Core Spirocyclic Architecture

Methyl 6-aminospiro[3.3]heptane-2-carboxylate belongs to the spiro compound family, defined by two rings connected through a single atom. Its spiro[3.3]heptane skeleton consists of two three-membered cyclopropane rings fused at a central carbon atom, creating a rigid, non-planar structure that imposes significant steric constraints. This geometry enhances metabolic stability and binding specificity in pharmacological contexts .

The compound’s IUPAC name, methyl 6-aminospiro[3.3]heptane-2-carboxylate, reflects the positions of its functional groups:

  • A methyl ester at the 2-position of the spiro system.

  • A primary amine at the 6-position.

Molecular Formula and Weight

PropertyValue
Molecular FormulaC₉H₁₃NO₂
Molecular Weight169.23 g/mol
CAS Registry Number1808249-67-3 (HCl salt)

The hydrochloride salt form (C₉H₁₆ClNO₂, MW 205.68 g/mol) is commonly used to improve solubility and handling stability .

Synthetic Methodologies

Convergent Synthesis Strategies

Recent breakthroughs in spirocyclic chemistry have enabled scalable synthesis of methyl 6-aminospiro[3.3]heptane-2-carboxylate. A convergent approach, as demonstrated by Multigram Synthesis of Advanced 6,6‐Difluorospiro[3.3]heptane-Derived Building Blocks, utilizes a common intermediate—1,1-bis(bromomethyl)-3,3-difluorocyclobutane—to assemble the spiro framework in 6–10 steps, achieving yields up to 92% . Key steps include:

  • Double [2+2] Cycloaddition: Reaction of dichloroketene with olefins (e.g., 4-chlorostyrene) forms the bicyclic core.

  • Reductive Amination: Introduction of the amine group via methylamine and sodium triacetoxyborohydride .

  • Esterification: Methylation of the carboxylate group using methanol under acidic conditions.

Comparative Synthesis Data

MethodStepsYield (%)Scale (g)Key Reagents
Cycloaddition 831–620.1–1Zn(Cu), POCl₃, KHMDS
Convergent 6–1061–924701,1-bis(bromomethyl)-3,3-difluorocyclobutane

Physicochemical Properties

Stability and Solubility

The compound exhibits moderate solubility in polar aprotic solvents (e.g., dichloromethane, THF) but limited solubility in water. Its hydrochloride salt enhances aqueous solubility, making it preferable for biological assays . Stability studies indicate decomposition above 150°C, necessitating storage at –20°C under inert atmospheres.

Key Physical Properties

PropertyValue
Melting PointNot reported
Boiling PointNot reported
LogP (Predicted)1.2 ± 0.3
pKa (Amine)~9.5

Reactivity and Functionalization

Amine and Ester Reactivity

The primary amine at the 6-position undergoes Schiff base formation, alkylation, and sulfonamide coupling, enabling diversification into pharmacologically active derivatives. For example, sulfonamidation with arylsulfonyl chlorides yields compounds with protease inhibitory activity .

The methyl ester serves as a protecting group, hydrolyzable to the carboxylic acid under basic conditions. This versatility supports its role as a building block in peptidomimetics and macrocyclic drugs.

Applications in Medicinal Chemistry

Drug Intermediate and Bioactivity

Methyl 6-aminospiro[3.3]heptane-2-carboxylate is a key intermediate in synthesizing spirocyclic sulfonamides, which exhibit potent activity against neurological targets (e.g., NMDA receptors) . Its rigid structure mimics natural substrates, enhancing binding affinity and reducing off-target effects.

Case Study: NMDA Receptor Antagonist

A derivative, N-(6-(4-chlorophenyl)spiro[3.3]heptan-2-yl)-N,1-dimethyl-1H-imidazole-4-sulfonamide, demonstrated sub-micromolar IC₅₀ values in receptor binding assays, highlighting the scaffold’s potential in CNS drug development .

SupplierPurity (%)Price (USD/g)Packaging
AK Scientific958631 g
Chemenu974401 g
Crysdot95+5201 g

Pricing reflects the compound’s specialized synthesis and high demand in R&D .

Future Directions

Ongoing research aims to optimize synthetic efficiency and explore novel derivatives for oncology and antimicrobial applications. Advances in flow chemistry and enzymatic catalysis may further enhance scalability and sustainability.

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